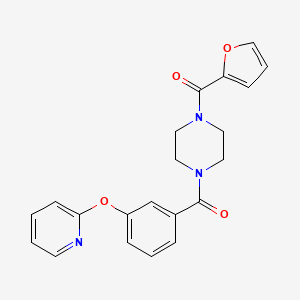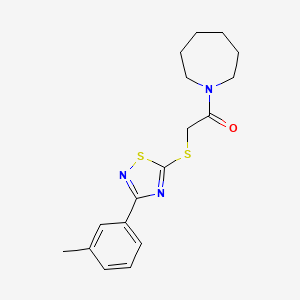
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one is a compound that features a trifluoromethoxy group attached to a tetrahydrocarbazol-1-one core
Aplicaciones Científicas De Investigación
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one, also known as Riluzole, is the glutamate neurotransmission system . It modulates this system by inhibiting both glutamate release and postsynaptic glutamate receptor signaling . Glutamate is a major excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in several neurological disorders .
Mode of Action
Riluzole interacts with its targets by inhibiting the release of glutamate and the signaling of postsynaptic glutamate receptors . It also inhibits voltage-gated sodium channels and suppresses astrocytosis, providing neuroprotective effects .
Biochemical Pathways
Riluzole affects the glutamate neurotransmission pathway, which plays a crucial role in neuronal communication . By inhibiting glutamate release and receptor signaling, it modulates the excitatory signals in the nervous system . This modulation can help to prevent neurotoxicity and neuronal injury, which are often associated with excessive glutamate activity .
Pharmacokinetics
Riluzole is well-absorbed with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are linear over a dose range of 25 to 100 mg given every 12 hours . A high-fat meal decreases absorption, reducing the area under the curve (AUC) by about 20% and peak blood levels by about 45% . The mean elimination half-life of riluzole is 12 hours after repeated doses .
Result of Action
The molecular and cellular effects of Riluzole’s action include the modulation of glutamate neurotransmission, inhibition of voltage-gated sodium channels, and suppression of astrocytosis . These actions can help to prevent neuronal injury and provide neuroprotective effects . In clinical trials, Riluzole has shown to modestly extend survival or time to tracheostomy in patients with Amyotrophic Lateral Sclerosis (ALS) .
Action Environment
The action, efficacy, and stability of Riluzole can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can decrease the absorption of the drug . Additionally, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medications .
Safety and Hazards
The safety and hazards of a compound with a trifluoromethoxy group would depend on the specific compound. For example, 2-Amino-6-(trifluoromethoxy)benzothiazole is fatal if swallowed and causes skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrocarbazol-1-one core combined with the trifluoromethoxy group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
6-(trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIILXZKOZGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid](/img/structure/B2990048.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2990051.png)


![Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2990055.png)
![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)
![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)

![(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2990063.png)
![5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2990064.png)
![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2990065.png)
